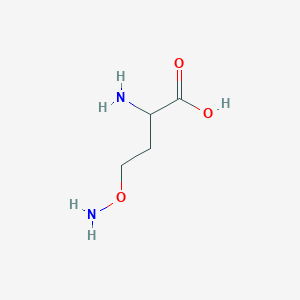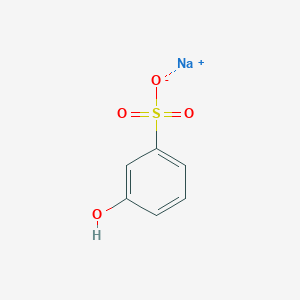
Sodium m-phenolsulfonate
Descripción general
Descripción
Sodium m-phenolsulfonate, also known as Sodium 3-hydroxybenzenesulfonate, is a compound with the molecular formula C6H5NaO4S . It is a white or yellow crystalline powder used as an intermediate in the production of dyes and organic pigments .
Molecular Structure Analysis
The molecular structure of Sodium m-phenolsulfonate consists of a phenol ring (C6H5) with a sulfonate group (-SO3) and a sodium ion (Na+) . The average mass of the molecule is 196.156 Da, and the monoisotopic mass is 195.980621 Da .Physical And Chemical Properties Analysis
Sodium m-phenolsulfonate is a white or yellow crystalline powder . It is highly soluble in water . The compound has a molecular formula of C6H5NaO4S, an average mass of 196.156 Da, and a monoisotopic mass of 195.980621 Da .Aplicaciones Científicas De Investigación
Catalysis
- Field : Heterogeneous Catalysis
- Application : Sodium m-phenolsulfonate is used in the preparation of a second-generation m-phenolsulfonic acid−formaldehyde resin (PAFR II) catalyst . This catalyst is used in the development of transition metal-catalyzed reaction systems toward ideal organic transformations .
- Method : The PAFR II catalyst is prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution .
- Results : The PAFR II catalyst has been improved in both catalytic activity and stability, maintaining the characteristics of the previous generation catalyst .
Esterification
- Field : Organic Chemistry
- Application : Sodium m-phenolsulfonate is used in the preparation of a second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst, which is applied in the batchwise and continuous-flow direct esterification .
- Method : The PAFR II catalyst is prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution . It is then used in the batchwise and continuous-flow direct esterification without water removal .
- Results : The PAFR II catalyst provided higher product yields in continuous-flow esterification than any other commercial ion-exchanged acid catalyst tested .
Sulfonylation Reactions
- Field : Organic Chemistry
- Application : Sodium m-phenolsulfonate is used in sulfonylation reactions . Sulfonylation is a process where a sulfonyl group is introduced into a molecule .
- Method : In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
- Results : The use of sodium m-phenolsulfonate in sulfonylation reactions has been developed rapidly .
Direcciones Futuras
The future outlook for Sodium m-phenolsulfonate is positive, with steady growth anticipated during the forecasted period . The increasing demand for dyes and organic pigments in industries such as textiles and paper is a major driving factor for the market . Additionally, the expanding pharmaceutical and agrochemical sectors are expected to contribute to the market growth .
Propiedades
IUPAC Name |
sodium;3-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMNXFMNIFZLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162176 | |
| Record name | Sodium m-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxybenzenesulfonate | |
CAS RN |
14278-60-5 | |
| Record name | Sodium m-phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium m-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM M-PHENOLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




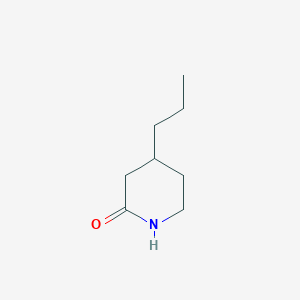
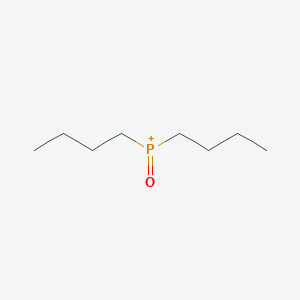
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)


![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
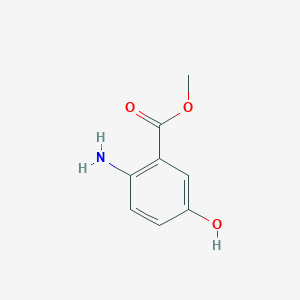
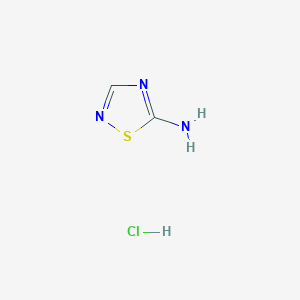

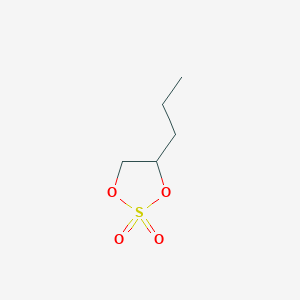

![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
